

# **Evaluating the Clinical Significance of PVR Reduction by Mosliciguat: A Comparative Guide**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of **Mosliciguat**, a novel investigational soluble guanylate cyclase (sGC) activator, focusing on its clinical significance in reducing Pulmonary Vascular Resistance (PVR). We compare its performance with established alternative therapies, supported by available experimental data, to offer a comprehensive resource for the scientific and drug development community.

## Introduction to Mosliciguat and Its Novel Mechanism of Action

**Mosliciguat** is a potential first-in-class, once-daily, inhaled sGC activator being developed for the treatment of pulmonary hypertension (PH).[1][2] Its therapeutic potential lies in its unique mechanism of action within the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular homeostasis.[3]

Unlike sGC stimulators (e.g., Riociguat), which are highly dependent on the presence of NO and a reduced heme group on the sGC enzyme, **Mosliciguat** is an sGC activator.[4][5] This distinction is crucial. In pathological states like PH, oxidative stress can lead to the oxidation or complete loss of the sGC heme group, rendering the enzyme (now called apo-sGC) insensitive to NO and less responsive to sGC stimulators. **Mosliciguat** is designed to directly activate sGC, including the pathological apo-sGC form, independently of NO and the heme status. This



allows it to potentially restore cGMP production and induce vasodilation even in environments of high oxidative stress.

**Caption:** NO-sGC-cGMP signaling pathway and points of therapeutic intervention.

### Clinical Data on PVR Reduction by Mosliciguat

The primary measure of **Mosliciguat**'s efficacy in early trials is the reduction in PVR, a key hemodynamic parameter indicating the afterload on the right ventricle.

#### **ATMOS Phase 1b Trial**

The ATMOS trial was a proof-of-concept, open-label, single-dose escalation study in patients with untreated pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH). The trial demonstrated that a single inhaled dose of **Mosliciguat** led to a substantial and sustained reduction in PVR.

| Dose Group                                                                                            | Number of Patients (PPS) | Mean Peak Percent<br>Change in PVR from<br>Baseline [95% CI] |  |
|-------------------------------------------------------------------------------------------------------|--------------------------|--------------------------------------------------------------|--|
| Dose 1                                                                                                | 4                        | -21.0% [-31.6%, -10.4%]                                      |  |
| Dose 2                                                                                                | 4                        | -16.1% [-32.8%, 0.7%]                                        |  |
| Dose 3                                                                                                | 4                        | -25.9% [-60.3%, 8.4%]                                        |  |
| Dose 4                                                                                                | 4                        | -38.1% [-55.9%, -20.3%]                                      |  |
| Dose 5 (up to 4mg)                                                                                    | 4                        | -36.3% [-48.3%, -24.4%]                                      |  |
| PPS (Per Protocol Set) consisted of patients non- responsive to NO with a baseline PVR ≥5 Wood units. |                          |                                                              |  |

At the highest doses, the reduction in PVR persisted over the 3-hour measurement period, and there were no safety-relevant changes in systemic vascular resistance or blood pressure.

## **Comparison with Alternative Therapies**



**Mosliciguat**'s primary competitors are other drugs targeting the NO-sGC-cGMP pathway, most notably the sGC stimulator Riociguat and PDE5 inhibitors.

#### **sGC Stimulators: Riociguat**

Riociguat is a first-in-class sGC stimulator approved for the treatment of PAH and CTEPH. It has a dual mechanism, sensitizing sGC to endogenous NO and directly stimulating sGC, though its efficacy is more dependent on the presence of NO.

The pivotal CHEST-1 Phase III trial evaluated Riociguat in patients with inoperable or persistent/recurrent CTEPH. The results showed a significant improvement in hemodynamics.

#### **Comparative Performance Data**

Direct head-to-head trials between **Mosliciguat** and other therapies are not yet available. However, we can compare data from their respective key clinical trials. It is important to note that patient populations, trial designs, and baseline characteristics may differ, making direct comparisons challenging.

| Drug (Trial)        | Patient Population                       | Primary Endpoint<br>(PVR-related)                            | Result                                                                                             |
|---------------------|------------------------------------------|--------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Mosliciguat (ATMOS) | Untreated PAH or CTEPH                   | Peak % change in<br>PVR from baseline<br>after a single dose | Up to -38.1% mean reduction in PVR                                                                 |
| Riociguat (CHEST-1) | Inoperable or persistent/recurrent CTEPH | Change in PVR from<br>baseline at Week 16                    | -226 dyn·s·cm <sup>-5</sup> mean<br>reduction from a<br>baseline of ~800<br>dyn·s·cm <sup>-5</sup> |

Note: The PVR reduction for Riociguat in the CHEST-1 trial equates to an approximate 28% reduction from baseline.

A preclinical study in a minipig model of pulmonary hypertension offered a more direct comparison, suggesting inhaled **Mosliciguat** has a superior pulmonary-selective effect (reduction in pulmonary artery pressure without affecting systemic blood pressure) compared to



systemically administered sildenafil (a PDE5 inhibitor) and bosentan (an endothelin receptor antagonist).

### **Experimental Protocols**

Detailed methodologies are crucial for interpreting and comparing clinical data.

## **ATMOS Trial (Mosliciguat)**

- Study Design: An open-label, multicenter, single-dose escalation trial.
- Participants: 38 patients with untreated PAH or CTEPH. The Per Protocol Set for the primary endpoint analysis included 20 patients with a baseline PVR ≥5 Wood units who were nonresponsive to inhaled NO.
- Intervention: A single inhaled dose of Mosliciguat administered via a dry powder inhaler across 5 escalating dose levels (up to 4mg).
- Primary Endpoint: Peak percent change (PPC) from baseline in PVR.
- Methodology: PVR was measured by right heart catheterization (RHC) at baseline and over a 3-hour period post-dose.



Click to download full resolution via product page

**Caption:** Simplified workflow for the ATMOS clinical trial.

#### CHEST-1 Trial (Riociguat)

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.



- Participants: 261 patients with inoperable or persistent/recurrent CTEPH.
- Intervention: Patients were randomized to receive either Riociguat (up to 2.5 mg three times daily) or a matched placebo for 16 weeks.
- Primary Endpoint: Change from baseline in 6-minute walking distance (6MWD).
- Key Secondary Endpoint: Change from baseline in PVR.
- Methodology: PVR was measured by RHC at baseline and at Week 16.

#### Conclusion

**Mosliciguat** demonstrates significant potential in the management of pulmonary hypertension, with early clinical data showing a substantial and sustained reduction in PVR after a single inhaled dose. Its unique mechanism as an sGC activator, capable of targeting the enzyme even under conditions of high oxidative stress, differentiates it from sGC stimulators like Riociguat and may offer a therapeutic advantage in certain patient populations. The inhaled, once-daily administration also presents a favorable profile in terms of convenience and targeted lung delivery, potentially minimizing systemic side effects.

While direct comparative data is pending, the magnitude of PVR reduction seen in the Phase 1b ATMOS trial is among the highest reported in PH trials to date. Ongoing Phase 2 studies, such as the PHocus trial in patients with PH associated with interstitial lung disease (PH-ILD), will be critical in further establishing the clinical efficacy and safety of **Mosliciguat** and clarifying its role in the evolving landscape of PH therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Roivant Introduces Mosliciguat, a Novel Inhaled sGC Activator [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]



- 3. Our Science | Pulmovant [pulmovant.com]
- 4. atsjournals.org [atsjournals.org]
- 5. Mosliciguat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Evaluating the Clinical Significance of PVR Reduction by Mosliciguat: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325865#evaluating-the-clinical-significance-of-pvr-reduction-by-mosliciguat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com